dl-2-Amino-1-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

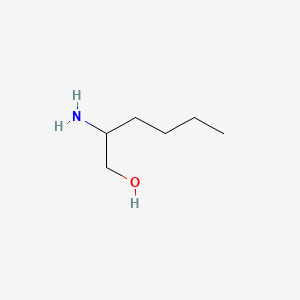

Structure

3D Structure

Properties

IUPAC Name |

2-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOTCPCYHSVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936891 | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-74-7, 16397-19-6 | |

| Record name | 1-Hexanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-2-Amino-1-hexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-1-hexanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a primary hydroxyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its synthesis, and a summary of its key applications in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow solid with a characteristic amino alcohol odor.[3] It is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] The compound is soluble in water and organic solvents such as alcohols and ethers, and it is known to be hygroscopic, reacting with moisture in the air which can lead to oxidation or decomposition.[3]

Data Presentation: Physical and Chemical Constants

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO | [4][5] |

| Molecular Weight | 117.19 g/mol | [4][6] |

| CAS Number | 5665-74-7 | [5] |

| Appearance | Colorless to pale yellow solid | [3] |

| Density | 0.912 g/mL at 25 °C | [3][6] |

| Boiling Point | 190-192 °C at 740 mmHg | [6] |

| Melting Point | 28.94 °C (estimate) | [1] |

| Refractive Index (n20/D) | 1.4522 | [6] |

| Solubility | Soluble in water, alcohols, and ethers | [3] |

Spectroscopic Data Summary

| Spectroscopy | Key Features | Reference(s) |

| FT-IR | Broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region. | [5] |

| ¹H NMR & ¹³C NMR | Spectral data are available in various databases. | [5] |

| Mass Spectrometry | Data available in spectral databases like NIST. | [4] |

Experimental Protocols

Several synthetic routes are available for the preparation of this compound. Two common methods are the reduction of the corresponding α-amino acid ester and the reductive amination of an α-hydroxy ketone.

Experimental Protocol 1: Reduction of DL-Norleucine Ethyl Ester

This method involves the reduction of the ester functionality of DL-norleucine ethyl ester to a primary alcohol.

Materials:

-

DL-Norleucine ethyl ester

-

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran - THF)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of DL-norleucine ethyl ester in the chosen anhydrous solvent is prepared.

-

The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH₄) is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation or chromatography.

Experimental Protocol 2: Reductive Amination of 1-Hydroxy-2-hexanone

This one-pot reaction involves the formation of an imine from 1-hydroxy-2-hexanone and an ammonia source, followed by its in-situ reduction.

Materials:

-

1-Hydroxy-2-hexanone

-

Ammonia source (e.g., ammonia in methanol)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄ or Sodium triacetoxyborohydride - NaBH(OAc)₃)

-

Solvent (e.g., Methanol)

Procedure:

-

1-Hydroxy-2-hexanone is dissolved in the solvent in a suitable reaction vessel.

-

The ammonia source is added, and the mixture is stirred to form the imine intermediate.

-

The reducing agent is then added portion-wise, controlling the temperature as the reaction may be exothermic.

-

The reaction is stirred until completion, as monitored by TLC or GC-MS.

-

The reaction is quenched, and the product is worked up by extraction with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to give the crude product.

-

Purification is performed by distillation or column chromatography.

Mandatory Visualizations

As this compound is primarily a synthetic building block with no documented direct role in signaling pathways, the following diagrams illustrate its key applications and synthesis.

Caption: Role of this compound as a versatile synthetic building block.

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.[2][7] Its utility stems from its bifunctional nature, allowing for selective modifications at either the amino or the hydroxyl group.

-

Chiral Auxiliaries: The enantiomerically pure forms of 2-amino-1-hexanol can be used as chiral auxiliaries to control the stereochemistry of chemical reactions, which is crucial in the synthesis of enantiopure drugs.[1]

-

Pharmaceutical Intermediates: The 2-amino-1-hexanol scaffold is present in various biologically active molecules. It serves as a starting material for the synthesis of compounds targeting a range of conditions, including neurological disorders.[2]

-

Surfactants and Polymers: Beyond pharmaceuticals, it finds use in the production of surfactants and as a monomer in the synthesis of polyurethanes and other polymers.[3]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] It should be handled in a well-ventilated area, such as a fume hood.[3] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an important tool for researchers and chemists. While the compound itself is not directly implicated in biological signaling pathways, its role as a foundational building block for creating molecules with specific biological activities is of paramount importance in the field of drug discovery and development.

References

- 1. This compound | 16397-19-6 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 5665-74-7 [chemicalbook.com]

- 7. This compound [synhet.com]

The Racemic Nature of dl-2-Amino-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of stereochemistry as they relate to dl-2-Amino-1-hexanol, a chiral amino alcohol with significant potential in organic synthesis and pharmaceutical development. The "dl" designation, or (±), signifies that this compound is a racemic mixture, containing equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol.[1] This guide will delve into the synthesis of the racemic mixture, the critical process of resolving it into its constituent enantiomers, and the distinct physicochemical properties of each form.

Understanding Racemic Mixtures

A racemic mixture is a 50:50 mixture of two enantiomers.[2] While the individual enantiomers of a chiral molecule rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive because the rotational effects of the two enantiomers cancel each other out.[2][3] The separation of a racemic mixture into its pure enantiomers is a crucial process in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4]

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-Amino-1-hexanol gives rise to identical physical properties in an achiral environment, such as boiling point and density. However, their interaction with other chiral entities, including plane-polarized light and biological receptors, differs significantly.

| Property | This compound (Racemic Mixture) | (R)-(-)-2-Amino-1-hexanol | (S)-(+)-2-Amino-1-hexanol |

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol | 117.19 g/mol | 117.19 g/mol |

| Boiling Point | 190-192 °C at 740 mmHg | 216-218 °C | 216-218 °C |

| Melting Point | Not available | 40-44 °C | 35-40 °C |

| Optical Rotation [α]D | 0° | -14° (c=1 in chloroform) | +14° (c=1 in chloroform) |

| Synonyms | (±)-2-Aminohexan-1-ol | D-Norleucinol | L-Norleucinol |

Data compiled from various chemical suppliers and databases.

Synthesis of this compound

The synthesis of racemic 2-Amino-1-hexanol can be achieved through various methods. A common approach involves the reduction of the corresponding α-amino acid, dl-norleucine, or the reductive amination of a suitable keto-alcohol precursor.

Experimental Protocol: Reduction of dl-Norleucine

This protocol describes a general method for the reduction of an amino acid to an amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

dl-Norleucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of dl-norleucine in anhydrous THF to the LiAlH₄ suspension via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Resolution of this compound

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step for their use in stereoselective applications. This can be achieved through several techniques, most notably by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution.

Experimental Protocol: Diastereomeric Salt Resolution using Tartaric Acid

This protocol outlines the classical method of resolving a racemic amine using a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities.

Materials:

-

This compound

-

L-(+)-Tartaric acid

-

Methanol

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Crystallization dish

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound in warm methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor is enriched in the other diastereomer. The salt can be recovered by evaporating the solvent.

-

To liberate the free amino alcohol, treat each separated diastereomeric salt with an aqueous solution of a strong base, such as NaOH, until the pH is basic.

-

Extract the free enantiomerically enriched amino alcohol with diethyl ether.

-

Dry the ethereal extracts over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to obtain the resolved (R) or (S)-2-Amino-1-hexanol.

-

The enantiomeric purity can be determined by polarimetry.

Biological Significance and Stereoselectivity

While specific signaling pathways for 2-Amino-1-hexanol are not extensively documented in publicly available literature, the principle of stereoselectivity is a cornerstone of pharmacology. The three-dimensional structure of a molecule is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral.

The (R) and (S) enantiomers of 2-Amino-1-hexanol, having different spatial arrangements of their amino and hydroxyl groups, will interact differently with a chiral binding site. One enantiomer may bind with high affinity and elicit a biological response (the eutomer), while the other may bind with lower affinity or not at all, resulting in a weaker response or no activity (the distomer). In some cases, the distomer may even produce undesirable side effects.

Caption: Stereoselective interaction of 2-Amino-1-hexanol enantiomers with a hypothetical biological receptor.

The diagram above illustrates this concept. The (S)-enantiomer (eutomer) fits perfectly into the chiral binding site of a hypothetical receptor, leading to a significant biological effect. In contrast, the (R)-enantiomer (distomer) has a mismatched orientation, resulting in weak or no binding and, consequently, a minimal or absent biological response. This fundamental principle underscores the importance of chiral separation in the development of safe and effective pharmaceuticals.

Conclusion

This compound serves as a valuable case study in the principles of stereochemistry. Its racemic nature necessitates resolution to unlock the specific properties of its individual enantiomers for applications in asymmetric synthesis and drug discovery. The distinct physicochemical properties and the potential for stereoselective biological activity highlight the critical importance of understanding and controlling chirality in modern chemical and pharmaceutical research. Further investigation into the specific biological targets of the (R) and (S) enantiomers of 2-Amino-1-hexanol will be crucial in elucidating their full therapeutic potential.

References

Solubility Profile of dl-2-Amino-1-hexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dl-2-Amino-1-hexanol, a versatile amino alcohol used as a building block in organic synthesis. Due to its bifunctional nature, containing both a primary amine and a primary alcohol, its solubility characteristics are of significant interest in various chemical processes, including reaction optimization, purification, and formulation development. This document outlines the known qualitative solubility, presents a framework for quantitative data, and details the experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Boiling Point | 190-192 °C at 740 mmHg | [1] |

| Density | 0.907 g/cm³ | [1] |

| Melting Point | 28.94 °C (estimate) | [1] |

| Appearance | Colorless to pale yellow solid |

Solubility of this compound: An Overview

This compound is characterized by the presence of both a hydrophilic amino group (-NH₂) and a hydroxyl group (-OH), as well as a moderately long hydrophobic hexyl chain. This amphiphilic nature governs its solubility in various solvents.

Qualitative Solubility

Published literature and chemical supplier information indicate that this compound is soluble in water and polar organic solvents. Its use in various chemical reactions suggests solubility in solvents such as methanol, ethanol, and other alcohols. Amino alcohols, in general, are known to be soluble in polar organic solvents. However, the presence of the six-carbon alkyl chain may impart some solubility in less polar solvents as well.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. For researchers requiring precise solubility values for process development, experimental determination is necessary. The following table is presented as a template to illustrate how experimentally determined solubility data should be structured for clarity and comparative analysis.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| n-Propanol | 25 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Chloroform | 25 | [Experimental Value] | [Calculated Value] |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental protocols are crucial. The following sections detail the well-established Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Analysis procedure suitable for determining the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., GC, HPLC, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted solution using a validated analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Gravimetric Analysis

For non-volatile solutes like this compound, gravimetric analysis can be a straightforward method for solubility determination, particularly if a highly specific analytical instrument is not available.

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Syringe filters

-

Evaporating dish or beaker

-

Oven or vacuum oven

Procedure:

-

Equilibration: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (Steps 1-4).

-

Sample Withdrawal and Filtration: Withdraw a known volume or mass of the clear, saturated supernatant and filter it into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or the use of a rotary evaporator may be necessary.

-

Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved. A vacuum oven is preferred to ensure complete removal of residual solvent without thermal degradation of the compound.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound. The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures for determining solubility.

Caption: Workflow for the Isothermal Equilibrium Method.

Caption: Workflow for Gravimetric Analysis of Solubility.

References

The Genesis of a Cornerstone in Medicinal Chemistry: An In-depth Technical Guide to the Discovery and History of 2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The 2-amino alcohol moiety is a fundamental structural motif in a vast array of biologically active compounds, from blockbuster pharmaceuticals to indispensable chiral auxiliaries in asymmetric synthesis. Its unique combination of a hydroxyl and an amino group imparts specific stereochemical and functional properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of this pivotal class of organic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

A Serendipitous Discovery and Early Developments

The journey into the world of 2-amino alcohols began in the mid-19th century. In 1860, the French chemist Charles Adolphe Wurtz was the first to synthesize the simplest 2-amino alcohol, ethanolamine.[1][2] His pioneering work involved heating ethylene chlorohydrin with aqueous ammonia in a sealed tube.[1][2] While Wurtz's initial synthesis was a landmark achievement, it was the German chemist Ludwig Knorr who, in 1897, developed a more practical industrial method by reacting ethylene oxide with ammonia, a process that also yielded diethanolamine and triethanolamine.

A significant milestone in the history of naturally occurring 2-amino alcohols was the isolation of ephedrine from the Ephedra sinica plant (Ma Huang) by the Japanese chemist Nagai Nagayoshi in 1885.[3] This discovery opened the door to the vast field of pharmacologically active natural products containing the 2-amino alcohol scaffold.

Evolution of Synthetic Methodologies

Early synthetic methods for 2-amino alcohols were often extensions of Wurtz's original approach. However, the demand for enantiomerically pure 2-amino alcohols, driven by the burgeoning pharmaceutical industry, spurred the development of more sophisticated and stereoselective synthetic strategies.

A common and enduring method for the synthesis of 2-amino alcohols is the reduction of α-amino acids. This approach provides a direct route to chiral 2-amino alcohols, leveraging the readily available chiral pool of natural amino acids.

The mid-20th century saw the development of methods based on the ring-opening of epoxides with amines. This versatile reaction allows for the introduction of a wide variety of substituents on both the alcohol and amine functionalities.

A paradigm shift in the asymmetric synthesis of 2-amino alcohols occurred with the advent of catalytic methods. A pinnacle of this era is the Sharpless Asymmetric Aminohydroxylation , developed by K. Barry Sharpless and his coworkers. This powerful method allows for the direct, enantioselective conversion of alkenes into vicinal amino alcohols with high yields and excellent stereoselectivity.[1][4]

Quantitative Data of Key 2-Amino Alcohols

For ease of comparison, the physical properties of several historically and commercially significant 2-amino alcohols are summarized in the table below.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Ethanolamine |

| C₂H₇NO | 61.08 | 10.3 | 170 | 1.012 |

| (1R,2S)-(-)-Ephedrine |

| C₁₀H₁₅NO | 165.23 | 37-39 | 255 | 1.124 |

| (S)-(+)-Phenylglycinol |

| C₈H₁₁NO | 137.18 | 75-78 | 148 (11 mmHg) | N/A |

| (R)-(-)-2-Amino-1-butanol |

| C₄H₁₁NO | 89.14 | -2 | 178 | 0.944 |

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of 2-amino alcohols, this section details both a classic and a modern experimental procedure.

Classic Synthesis: Preparation of β-Diethylaminoethyl Alcohol (A Variation of the Wurtz Method)

This procedure, adapted from historical literature, demonstrates the synthesis of a substituted 2-amino alcohol via the reaction of an amine with a chloroalcohol.[5]

Procedure:

-

In a 2-liter flask equipped with a reflux condenser and a dropping funnel, place 380 g (5.2 moles) of diethylamine.

-

Heat the diethylamine to boiling on a steam bath.

-

Add 320 g (4 moles) of ethylene chlorohydrin from the dropping funnel over approximately one hour.

-

Continue heating the reaction mixture for an additional eight hours.

-

Allow the mixture to cool, then add a solution of 230 g of sodium hydroxide in 350 mL of water with constant shaking. Two layers will form, and sodium chloride will precipitate.

-

Dissolve the precipitated sodium chloride by adding 400 mL of water.

-

Add 500 mL of benzene and stir the mixture mechanically for five minutes.

-

Separate the benzene layer. Extract the aqueous layer three more times with 500 mL of benzene for each extraction.

-

Combine the benzene extracts and dry them over approximately 100 g of solid potassium carbonate with mechanical stirring until the solution is no longer turbid.

-

Distill the solution using a 50-cm column packed with glass or Carborundum until the liquid temperature reaches 100°C and the temperature at the top of the column is 85°C.

-

Transfer the residue to a 1-liter Claisen flask with a 30-cm column and distill under reduced pressure. Collect the fraction boiling at 64–65°C/18 mm.[5]

Modern Synthesis: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol provides a general procedure for the highly enantioselective synthesis of a chiral 2-amino alcohol from an alkene, showcasing the power of modern catalytic methods.[6]

Materials:

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

tert-Butyl carbamate (BocNH₂)

-

Potassium hydroxide (KOH)

-

Styrene

-

n-Propanol

-

Water

Procedure:

-

To a stirred solution of tert-butyl carbamate (1.17 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol) in 50 mL of water, add a solution of potassium osmate(VI) dihydrate (14.7 mg, 0.04 mmol) and (DHQ)₂PHAL (31.2 mg, 0.04 mmol) in 50 mL of n-propanol.

-

Cool the resulting mixture to 0°C and add styrene (1.04 g, 10 mmol).

-

Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).

-

Add sodium sulfite (2.0 g) and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired N-Boc-2-amino-1-phenylethanol.

Visualizing Key Chemical Pathways

To better understand the underlying mechanisms of 2-amino alcohol synthesis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

This diagram illustrates the key steps in the Sharpless Asymmetric Aminohydroxylation, starting from the active osmium(VIII) imido complex, proceeding through a cycloaddition with the alkene, followed by hydrolysis to release the 2-amino alcohol product and regenerate the osmium catalyst.

Conclusion

From its serendipitous discovery in the 19th century to its central role in modern drug development, the 2-amino alcohol has proven to be a remarkably versatile and indispensable structural unit. The evolution of its synthesis, from stoichiometric reactions under harsh conditions to elegant and highly selective catalytic methods, reflects the broader advancements in the field of organic chemistry. For researchers and scientists in drug discovery and development, a thorough understanding of the history, properties, and synthesis of 2-amino alcohols is essential for the rational design and efficient production of the next generation of therapeutic agents.

References

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 2. US9120720B2 - Process for making ethanolamines - Google Patents [patents.google.com]

- 3. Efficiently prepared ephedrine alkaloids-free Ephedra Herb extract: a putative marker and antiproliferative effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

Navigating the Safe Handling of dl-2-Amino-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for dl-2-Amino-1-hexanol, a versatile building block in organic synthesis. Due to its irritant and hygroscopic nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, recommended personal protective equipment (PPE), proper handling and storage procedures, and emergency response actions.

Core Safety and Physicochemical Data

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [2][4] |

| Molecular Weight | 117.19 g/mol | [2][4] |

| Appearance | Solid, colorless or pale yellow | [1] |

| Boiling Point | 190-192 °C @ 740 mmHg | [1] |

| Density | 0.912 g/mL at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols: Safe Handling and Storage

Given the identified hazards, the following protocols for handling and storage are mandatory. These are based on established best practices for managing irritant and hygroscopic chemicals in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

A foundational aspect of safely handling this compound is the consistent and correct use of personal protective equipment. The following diagram outlines the essential PPE.

Chemical Handling Workflow

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations. Due to its hygroscopic nature, exposure to moisture must be minimized.

| Storage Condition | Requirement | Rationale |

| Container | Tightly sealed, original container | Prevents moisture absorption and contamination. |

| Location | Cool, dry, well-ventilated area | Minimizes degradation and pressure build-up. |

| Incompatibilities | Store away from acids and strong oxidizing agents | Prevents potentially vigorous or exothermic reactions.[3] |

| Air Sensitivity | Store under an inert atmosphere if possible for long-term storage | While noted as air-sensitive, the primary concern is moisture.[3] |

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure to this compound.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Spill Response Workflow

A prompt and organized response to a chemical spill is essential to contain the hazard and prevent further exposure.

Conclusion

This compound is a valuable chemical intermediate for research and development. Its irritant and hygroscopic properties necessitate careful and informed handling. By implementing the protocols and safety measures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative that all personnel handling this substance are thoroughly familiar with its hazards and the established procedures for its safe use, storage, and disposal. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research.

References

Commercial Sourcing and Synthetic Applications of dl-2-Amino-1-hexanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, dl-2-Amino-1-hexanol serves as a versatile chiral building block in organic synthesis. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established synthetic applications, including detailed experimental protocols and workflow visualizations.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial suppliers, catering to various research and development needs. Purity levels typically range from 95% to over 99%, with some suppliers also offering the individual (R)- and (S)-enantiomers. When sourcing this chemical, it is crucial to consult the supplier's certificate of analysis for lot-specific data.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | CAS Number(s) | Molecular Weight ( g/mol ) | Purity | Notes |

| Santa Cruz Biotechnology | 16397-19-6, 5665-74-7 | 117.19 | Varies (lot-specific) | For research use only.[1] |

| SynHet | 16397-19-6 | 117.19 | >99%, 95% | Offers pharma grade (USP, BP, Ph. Eur.) and ISO 9001 certified products.[2] |

| Benchchem | 16397-19-6, 5665-74-7 | 117.19 | Not specified | For research use only. |

| CP Lab Safety | 5665-74-7 | 117.19 | min 98% | For professional manufacturing, research, and industrial use only.[3] |

| ChemicalBook | 5665-74-7 | 117.19 | 98% min | Provides pricing and supplier aggregation. |

Physicochemical Properties

This compound is a C6 amino alcohol with the chemical formula C₆H₁₅NO.[1] It is characterized by the presence of both a primary amine and a primary alcohol functional group, making it a valuable bifunctional molecule in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-aminohexan-1-ol | [4] |

| Molecular Formula | C₆H₁₅NO | [1][4] |

| Molecular Weight | 117.19 g/mol | [1][4] |

| Boiling Point | 190-192 °C at 740 mmHg | [2] |

| Density | 0.912 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4522 | [2] |

Synthetic Applications and Experimental Protocols

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and chiral ligands.[5] Key reactions include acylation of the amino group, followed by reduction, and its use in the construction of heterocyclic systems.

N-Acylation of this compound

A common synthetic transformation involves the acylation of the primary amine to form an amide. This reaction can be a precursor to further functionalization, such as the reduction of the amide to a secondary amine.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution and stir.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride; 1.0-1.2 equivalents) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Synthesis of Chiral Ligands

The chiral nature of the enantiomers of 2-amino-1-hexanol makes them valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment, influencing the stereochemical outcome of a reaction.

Conceptual Workflow for Chiral Ligand Synthesis

The synthesis of a chiral ligand from an enantiomer of 2-amino-1-hexanol typically involves the functionalization of both the amino and hydroxyl groups to create a bidentate or multidentate ligand.

Caption: A generalized workflow for the synthesis of chiral ligands from an enantiopure 2-amino-1-hexanol starting material.

Signaling Pathways and Logical Relationships in Synthesis

The synthetic utility of this compound can be represented in a logical relationship diagram, illustrating the potential transformations of its functional groups.

Caption: A diagram illustrating the various synthetic pathways available from the amino and hydroxyl functional groups of this compound.

References

- 1. This compound | 16397-19-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Reactivity of Amine and Alcohol Functional Groups for Drug Development

Introduction

The amine and alcohol functional groups are ubiquitous in organic chemistry and are particularly prominent in the structures of active pharmaceutical ingredients (APIs). Their fundamental reactivity, especially their basicity and nucleophilicity, governs a vast array of chemical transformations and critically influences the pharmacokinetic and pharmacodynamic profiles of drug molecules. For researchers, scientists, and drug development professionals, a deep understanding of these properties is essential for molecular design, synthesis, and optimization. This guide provides an in-depth analysis of the core reactivity of amines and alcohols, focusing on the quantitative and experimental aspects relevant to the pharmaceutical sciences.

Fundamental Principles: Basicity and Nucleophilicity

The core reactivity of both amines and alcohols stems from the lone pair of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs allow them to act as both bases (proton acceptors) and nucleophiles (electron pair donors to electrophilic centers).

1.1 Basicity: Amines vs. Alcohols

Basicity is a measure of a compound's ability to accept a proton (H+). Amines are significantly more basic than alcohols.[1][2] This difference is primarily due to the lower electronegativity of nitrogen (3.04) compared to oxygen (3.44).[1] Oxygen's higher electronegativity means it holds its lone pair of electrons more tightly, making them less available for donation to a proton. Consequently, the conjugate acid of an amine (an ammonium ion, R₃NH⁺) is much more stable and less acidic than the conjugate acid of an alcohol (an oxonium ion, R₂OH₂⁺).[1]

The strength of a base is inversely related to the pKa of its conjugate acid. A stronger base will have a conjugate acid with a higher pKa.

-

Alkylamines : The conjugate acids (alkylammonium ions) typically have pKa values in the range of 10-11.[2]

-

Alcohols : The conjugate acids (oxonium ions) are extremely acidic, with pKa values typically around -2 to -3.

1.2 Nucleophilicity: Amines vs. Alcohols

Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic atom other than a proton.[3] Generally, for atoms within the same row of the periodic table, nucleophilicity trends parallel basicity. Therefore, amines are more potent nucleophiles than alcohols.[2][4][5][6] This enhanced nucleophilicity allows amines to react directly with electrophiles like alkyl halides, whereas alcohols often require deprotonation to their more nucleophilic alkoxide form to react efficiently (e.g., in the Williamson ether synthesis).[7]

The reactivity hierarchy is influenced by several factors:

-

Substitution : For amines, nucleophilicity generally follows the order: primary > secondary > tertiary. This is largely due to increasing steric hindrance around the nitrogen atom, which impedes its ability to attack an electrophilic center.[4]

-

Electronic Effects : Electron-donating groups attached to the nitrogen or oxygen atom increase electron density and enhance both basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease electron density and reduce basicity and nucleophilicity.[4][8] For example, arylamines like aniline are significantly less basic than alkylamines because the nitrogen's lone pair is delocalized into the aromatic ring.[8][9]

Quantitative Data: pKa Values

The acid-dissociation constant (pKa) of a drug's ionizable groups is a critical physicochemical parameter. It dictates the degree of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding.[10] The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the protonated and unprotonated species.

Below is a summary of typical pKa values for the conjugate acids of various amines and alcohols. A higher pKa value for the conjugate acid corresponds to a stronger base.

| Functional Group | Example | Conjugate Acid | Approximate pKa of Conjugate Acid |

| Primary Aliphatic Amine | Methylamine | CH₃NH₃⁺ | 10.6 |

| Secondary Aliphatic Amine | Dimethylamine | (CH₃)₂NH₂⁺ | 10.7 |

| Tertiary Aliphatic Amine | Trimethylamine | (CH₃)₃NH⁺ | 9.8 |

| Aromatic Amine | Aniline | C₆H₅NH₃⁺ | 4.6 |

| Ammonia | Ammonia | NH₄⁺ | 9.25 |

| Primary Alcohol | Ethanol | CH₃CH₂OH₂⁺ | -2.4 |

| Secondary Alcohol | Isopropanol | (CH₃)₂CHOH₂⁺ | -2.9 |

| Tertiary Alcohol | tert-Butanol | (CH₃)₃COH₂⁺ | -3.8 |

| Water | Water | H₃O⁺ | -1.7 |

Note: Data compiled from various standard organic chemistry sources.[1][11]

Implications in Drug Development

The basicity of amines is a pivotal property in drug design, profoundly affecting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10]

-

Absorption & Permeability : The pH of the gastrointestinal (GI) tract varies from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.5).[12] A basic drug will be predominantly in its ionized (protonated) form in the stomach, making it more water-soluble but less able to cross lipid cell membranes. In the intestine, a higher proportion will be in the neutral, non-ionized form, facilitating passive diffusion and absorption.[12][13][14]

-

Drug-Receptor Interactions : The protonated, cationic form of an amine is often essential for binding to biological targets like receptors and enzymes, forming key ionic interactions or hydrogen bonds.[9][15]

-

Solubility & Formulation : The basic nature of amines allows for the formation of stable, crystalline salts (e.g., hydrochlorides) by reacting them with acids. This is a common strategy to increase the aqueous solubility of a drug, which is crucial for parenteral formulations.[9]

The relationship between pKa, pH, and a drug's properties can be visualized as a logical workflow.

Key Experiments and Protocols

The following sections detail methodologies for key reactions that exemplify the reactivity of amines and alcohols.

4.1 Acylation of Amines: Synthesis of Acetanilide

This protocol describes the acetylation of a primary aromatic amine, aniline, using acetic anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.[16]

Methodology

-

Dissolution : Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride salt.[16]

-

Reagent Preparation : In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[16]

-

Reaction : To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling. Immediately add the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic free amine which then reacts.[16]

-

Precipitation and Isolation : A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.[16]

-

Purification : Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent like 95% ethanol to yield purified acetanilide.[16]

4.2 Alkylation of Alcohols: Williamson Ether Synthesis

This general procedure outlines the synthesis of an ether via the SN2 reaction between an alkoxide and a primary alkyl halide.[17][18] The alcohol is first deprotonated by a strong base to form a more potent nucleophile.

Methodology (for unactivated alcohols)

-

Base Suspension : Suspend 1.2 equivalents of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) (10 volumes) in a flask under an inert atmosphere (e.g., nitrogen or argon).[19]

-

Alkoxide Formation : Cool the suspension to 0 °C in an ice bath. Slowly add 1.0 equivalent of the alcohol derivative. Stir the mixture at 0 °C for 1-2 hours to allow for complete deprotonation and formation of the sodium alkoxide.[19]

-

Alkylation : Add a solution of the primary alkyl halide (1.0-1.2 equivalents) in THF dropwise to the alkoxide solution at 0 °C.[19]

-

Reaction Monitoring : Allow the reaction to stir for 4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.[19]

-

Workup : Upon completion, quench the reaction by carefully adding water to destroy any excess NaH. Acidify the mixture with 6N HCl and extract the product with an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).[19]

-

Purification : Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.[19]

4.3 Oxidation of Alcohols: Distinguishing Alcohol Classes

The differential reactivity of primary, secondary, and tertiary alcohols towards oxidation is a classic method for their distinction.[20][21] Strong oxidizing agents like acidified potassium dichromate(VI) will oxidize primary alcohols to carboxylic acids (via an aldehyde intermediate) and secondary alcohols to ketones.[22][23] Tertiary alcohols are resistant to oxidation under these conditions due to the lack of a hydrogen atom on the carbinol carbon.[20][24]

Methodology

-

Oxidizing Agent Preparation : Prepare the oxidizing solution by adding approximately 1 cm³ of 1 M sulfuric acid to 2 cm³ of 0.1 M potassium dichromate(VI) solution. The solution will be orange.[24][25]

-

Reaction Setup : In a 24-well plate or three separate test tubes, place 10 drops of the acidified potassium dichromate(VI) solution into each of three wells.[24][25]

-

Addition of Alcohols : Add 2 drops of a primary alcohol (e.g., ethanol) to the first well, 2 drops of a secondary alcohol (e.g., 2-propanol) to the second well, and 2 drops of a tertiary alcohol (e.g., 2-methyl-2-propanol) to the third well.[24]

-

Observation : Gently warm the tubes or plate in a hot water bath.[22] Observe any color change. A positive reaction is indicated by the solution turning from orange (Cr₂O₇²⁻) to green (Cr³⁺).[23]

-

Primary & Secondary Alcohols : A color change to green will be observed.

-

Tertiary Alcohol : The solution will remain orange, indicating no reaction.[22]

-

4.4 Experimental pKa Determination

Accurate pKa determination is vital in drug discovery.[26] While several methods exist, including potentiometric titration and spectroscopy, HPLC-based methods are common for high-throughput screening of drug candidates, especially for sparingly soluble compounds.[27][28]

Methodology (General HPLC-based Workflow)

-

Sample Preparation : Prepare stock solutions of the analyte in a suitable organic solvent (e.g., DMSO, Methanol).

-

Buffer Preparation : Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12).

-

HPLC Analysis : The retention time of the analyte is measured by reverse-phase HPLC using mobile phases composed of each prepared buffer and an organic modifier.

-

Data Plotting : Plot the retention time (or capacity factor, k') of the analyte against the pH of the mobile phase.

-

pKa Calculation : The resulting plot will be sigmoidal. The inflection point of the curve corresponds to the pKa of the ionizable functional group. This is the pH at which the concentrations of the ionized and non-ionized species are equal.

References

- 1. quora.com [quora.com]

- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 12. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 13. What is pKa and how is it used in drug development? [pion-inc.com]

- 14. tandfonline.com [tandfonline.com]

- 15. rawsource.com [rawsource.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. jk-sci.com [jk-sci.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ck12.org [ck12.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. studymind.co.uk [studymind.co.uk]

- 24. benchchem.com [benchchem.com]

- 25. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: dl-2-Amino-1-hexanol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dl-2-amino-1-hexanol as a precursor for chiral ligands in asymmetric catalysis. This document details the synthesis of a representative chiral ligand from one of the enantiomers of 2-amino-1-hexanol and its application in the enantioselective addition of diethylzinc to an aldehyde, a key carbon-carbon bond-forming reaction.

Introduction

This compound is a racemic mixture containing equal amounts of (R)- and (S)-2-amino-1-hexanol.[1] This bifunctional molecule, possessing both an amino and a hydroxyl group, serves as a versatile and cost-effective starting material for the synthesis of a variety of chiral ligands.[1] These ligands, upon complexation with a metal center, create a chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations. Chiral 1,2-amino alcohols are fundamental structural motifs found in numerous natural products and biologically active compounds, and their derivatives are widely employed as ligands in metal-catalyzed reactions and as organocatalysts.

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands derived from amino alcohols like 2-amino-1-hexanol play a crucial role in achieving high levels of stereocontrol in reactions such as reductions, alkylations, and aldol reactions. This document focuses on the preparation of a chiral Schiff base ligand from (S)-2-amino-1-hexanol and its application in the highly studied asymmetric addition of diethylzinc to benzaldehyde.

Ligand Synthesis from (S)-2-Amino-1-hexanol

A common and straightforward method to generate a chiral ligand from a primary amino alcohol is through the formation of a Schiff base by condensation with an aldehyde. This protocol outlines the synthesis of a chiral Schiff base ligand from (S)-2-amino-1-hexanol and salicylaldehyde.

Experimental Protocol: Synthesis of (S)-2-(((E)-((S)-1-hydroxyhexan-2-yl)imino)methyl)phenol

Materials:

-

(S)-2-Amino-1-hexanol

-

Salicylaldehyde

-

Anhydrous Methanol or Ethanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

In a round-bottom flask, dissolve (S)-2-amino-1-hexanol (1.0 equivalent) in anhydrous methanol or ethanol.

-

To this solution, add salicylaldehyde (1.0 equivalent) dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure ligand.

Diagram of Ligand Synthesis Workflow

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral ligands derived from amino alcohols are highly effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes, a reliable method for producing chiral secondary alcohols. This protocol describes the in-situ formation of a catalyst from the synthesized Schiff base ligand and its use in the asymmetric ethylation of benzaldehyde.

Experimental Protocol

Materials:

-

Chiral Schiff base ligand (synthesized as described above)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Freshly distilled Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.05-0.1 mmol) in anhydrous toluene (5 mL).

-

Add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) dropwise to the stirred solution at room temperature.

-

Stir the resulting mixture for 30 minutes to allow for the formation of the active chiral catalyst complex.

-

Catalytic Reaction: Cool the reaction mixture to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

-

The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.

Diagram of Asymmetric Catalysis Workflow

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Performance Data of Amino Alcohol-Derived Ligands

| Chiral Ligand Source | Aldehyde | Yield (%) | ee (%) |

| Carbohydrate-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 |

| Camphor-derived β-amino alcohol | Benzaldehyde | up to 98 | 90 |

| (1S,2R)-1-Amino-2-indanol derivative | Benzaldehyde | 95 | 95 |

| Fructose-derived β-amino alcohol | Various Aromatic & Aliphatic | High | up to 98 |

Mechanistic Considerations

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol ligand is generally believed to proceed through the formation of a chiral zinc-alkoxide complex. The bidentate ligand coordinates to the zinc atom, creating a sterically defined environment. This chiral complex then delivers an ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.

Diagram of Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Conclusion

This compound represents a valuable and accessible starting material for the synthesis of chiral ligands for asymmetric catalysis. The straightforward preparation of ligands, such as Schiff bases, and their successful application in key transformations like the enantioselective addition of diethylzinc to aldehydes, underscore their utility in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to explore the potential of 2-amino-1-hexanol-derived ligands in their own applications.

References

Application Note: A Robust Protocol for the Synthesis of 4-Butyl-2-phenyl-4,5-dihydrooxazole from dl-2-Amino-1-hexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolines are a critical class of five-membered heterocyclic compounds that are prevalent in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis. Their utility extends to their use as chiral ligands in asymmetric catalysis and as protective groups for carboxylic acids.[1] The synthesis of 2-oxazolines is well-established and commonly proceeds through the cyclization of a 2-amino alcohol with a suitable functional group.[1] This application note provides a detailed, step-by-step experimental protocol for the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole from dl-2-amino-1-hexanol and benzoyl chloride. The described method is a reliable, two-step, one-pot procedure involving the initial formation of an N-(2-hydroxy-1-hexyl)benzamide intermediate, followed by a cyclodehydration reaction facilitated by thionyl chloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps: first, the acylation of this compound with benzoyl chloride to form the corresponding amide, and second, the intramolecular cyclization of the amide to the oxazoline, promoted by thionyl chloride.

Figure 1. Overall reaction for the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Experimental Protocol

This protocol details the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | 98% | Commercially Available |

| Benzoyl Chloride | ≥99% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | In-house preparation |

| Brine (Saturated NaCl solution) | ACS Reagent | In-house preparation |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure

Step 1: Amide Formation

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Cool the resulting solution in an ice bath to 0 °C.

-

Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the cooled solution.

-

In a separate dropping funnel, dissolve benzoyl chloride (1.28 mL, 11 mmol, 1.1 eq.) in anhydrous DCM (20 mL).

-

Add the benzoyl chloride solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to Oxazoline

-

Re-cool the reaction mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq.) dropwise to the stirred mixture over 20 minutes. A precipitate may form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3 hours. Monitor the reaction by TLC until the amide intermediate is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding it to 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate in a larger flask (Caution: gas evolution).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-butyl-2-phenyl-4,5-dihydrooxazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |

| This compound | 117.19 | 1.17 g | 10 | 1.0 |

| Benzoyl Chloride | 140.57 | 1.28 mL (1.55 g) | 11 | 1.1 |

| Triethylamine | 101.19 | 2.1 mL (1.52 g) | 15 | 1.5 |

| Thionyl Chloride | 118.97 | 1.1 mL (1.81 g) | 15 | 1.5 |

| Product | 203.28 | - | - | Expected Yield: 75-85% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the one-pot synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Characterization

The identity and purity of the synthesized 4-butyl-2-phenyl-4,5-dihydrooxazole can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the oxazoline ring and the presence of the butyl and phenyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretch around 1650 cm⁻¹ and the absence of the amide C=O and N-H stretches from the intermediate.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Benzoyl chloride is corrosive and a lachrymator. Handle with care.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a dry environment.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

The quenching step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution to avoid excessive foaming and pressure build-up.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of dl-2-Amino-1-hexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

dl-2-Amino-1-hexanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2] The presence of both an amine and a hydroxyl group allows for a variety of chemical transformations.[1] As a racemic mixture, this compound contains equal amounts of the (R)- and (S)-enantiomers.[1] The purity of this raw material is critical as impurities can affect the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.[1]

This application note details two HPLC methods for the analysis of this compound: a reversed-phase method for determining the purity of the compound from non-chiral impurities and a chiral separation method to resolve and quantify the individual enantiomers.

Experimental Protocols

2.1. Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate this compound from potential impurities that are not its enantiomer.

2.1.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

2.1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

2.1.3. Chromatographic Conditions

| Parameter | Condition |